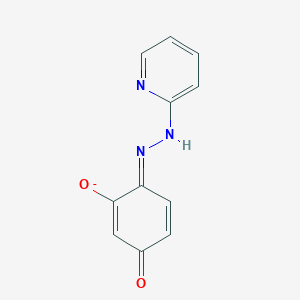![molecular formula C21H24N2O3 B268777 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268777.png)
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DMXAA, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first discovered in the 1990s and has since been the subject of numerous studies to investigate its mechanism of action and its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide also targets the tumor vasculature, causing it to collapse and cutting off the blood supply to the tumor.
Biochemical and Physiological Effects
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to induce fever and inflammation in animals and humans. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to increase blood pressure and heart rate, and to cause changes in the levels of certain hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide for lab experiments is its ability to enhance the effects of radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy. However, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have toxic effects in some animals, and its mechanism of action is not fully understood. This makes it important to carefully monitor the effects of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of new methods for synthesizing 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide that are more efficient and cost-effective. Another area of interest is the investigation of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's effects on the immune system and the development of new immunotherapies that target the tumor vasculature. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in humans.
Méthodes De Synthèse
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with chloroacetyl chloride followed by reaction with 4-(1-pyrrolidinylcarbonyl)aniline. Other methods include the reaction of 2,6-dimethylphenol with chloroacetic acid followed by reaction with 4-(1-pyrrolidinylcarbonyl)aniline, or the reaction of 2,6-dimethylphenol with 4-(1-pyrrolidinylcarbonyl)benzoyl chloride.
Applications De Recherche Scientifique
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential as an anti-cancer agent. In pre-clinical studies, 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
Nom du produit |
2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-7-16(2)20(15)26-14-19(24)22-18-10-8-17(9-11-18)21(25)23-12-3-4-13-23/h5-11H,3-4,12-14H2,1-2H3,(H,22,24) |
Clé InChI |
PWLBDAJOBIVGCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)


![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
